Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)-

Description

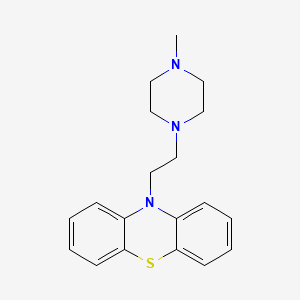

Phenothiazine derivatives are a class of heterocyclic compounds characterized by a tricyclic structure with sulfur and nitrogen atoms. The compound Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- features a phenothiazine core substituted at the 10-position with a 2-(4-methylpiperazinyl)ethyl group. This structural modification enhances its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors, making it relevant in neuropsychopharmacology . The ethyl linker and 4-methylpiperazine substituent influence its pharmacokinetic properties, including solubility, receptor affinity, and metabolic stability .

Properties

CAS No. |

60706-43-6 |

|---|---|

Molecular Formula |

C19H23N3S |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

10-[2-(4-methylpiperazin-1-yl)ethyl]phenothiazine |

InChI |

InChI=1S/C19H23N3S/c1-20-10-12-21(13-11-20)14-15-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3 |

InChI Key |

KXSRCCZGVUUIAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Chloroalkyl Intermediate Formation

The synthesis begins with halogenated phenothiazine precursors. Key intermediates include:

These are typically prepared via Friedel-Crafts acylation or direct chlorination of the phenothiazine side chain.

Piperazine Alkylation

The critical step involves nucleophilic substitution between the chloroalkyl intermediate and 4-methylpiperazine . Two methodologies dominate:

Method A: Solvent-Based Reflux (Patent US2902484A)

- Reactants :

- 10-(2-chloroethyl)phenothiazine (1 eq)

- 4-methylpiperazine (1.2–2 eq)

- Conditions :

- Solvent: Xylene or dimethylformamide

- Temperature: Reflux (135–150°C)

- Duration: 4–8 hours

- Workup :

Method B: THF/K₂CO₃-Mediated Reaction (ACS Omega 2024)

- Reactants :

- Chloroethylphenothiazine (1 eq)

- 4-methylpiperazine (1.5 eq)

- Base: K₂CO₃ (2 eq)

- Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: Reflux (66°C)

- Duration: 6–8 hours

- Workup :

Comparative Analysis of Methods

| Parameter | Method A (Patent) | Method B (ACS Omega) |

|---|---|---|

| Solvent | Xylene/DMF | THF |

| Base | None | K₂CO₃ |

| Yield | Not explicitly reported | 60–72% (analogous compounds) |

| Purity Control | Acid-base extraction | Column chromatography |

| Reaction Time | 4–8 hours | 6–8 hours |

Method B offers higher reproducibility and yields for structurally related compounds, while Method A is scalable for industrial applications.

Structural Confirmation

Post-synthesis characterization employs:

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry : Molecular ion peaks at m/z 325.5 (M⁺) align with the compound’s molecular weight.

Industrial Refinement (US3004028A)

Large-scale production optimizes:

- Solvent Recycling : Xylene recovery via distillation.

- Byproduct Management : Halide salts removed via filtration.

- Crystallization : Ethanol/water mixtures enhance purity.

Challenges and Solutions

- Low Reactivity : Prolonged reflux (up to 8 hours) ensures complete substitution.

- Side Products : Excess piperazine (1.5–2 eq) minimizes di-alkylation.

- Purification : Chromatography or recrystallization resolves residual piperazine.

Chemical Reactions Analysis

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using catalytic hydrogenation with palladium on carbon.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogen acids or alkyl halides.

Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or chloroform, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted phenothiazine derivatives .

Scientific Research Applications

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

Industry: Utilized in the development of advanced materials, including batteries and fuel cells.

Mechanism of Action

The mechanism of action of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, binding to dopamine D1 and D2 receptors and inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, it may interact with alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

The pharmacological and chemical profiles of phenothiazines are highly dependent on substitutions at the 10-position. Below is a detailed comparison with structurally analogous compounds:

Structural and Pharmacological Differences

Key Observations:

Alkyl Chain Length : Compounds with ethyl chains (e.g., target compound, Thioridazine) exhibit faster absorption and reduced metabolic degradation compared to propyl-linked derivatives (e.g., Chlorpromazine) .

Substituent Type :

- Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound increases basicity and hydrogen-bonding capacity, enhancing receptor binding compared to Thioridazine’s piperidine group .

- Methyl Group on Piperazine : The 4-methyl group improves metabolic stability by reducing oxidation at the piperazine nitrogen .

Activity-Side Effect Trade-offs : Shorter alkyl chains (ethyl) correlate with lower cardiotoxicity but higher extrapyramidal side effects than propyl-linked analogs .

Research Findings on Neuroleptic Activity

- Potency : The target compound demonstrates neuroleptic activity comparable to Chlorpromazine but with a longer duration of action due to its resistance to hepatic metabolism .

- Side Effects : Unlike Thioridazine, it shows minimal retinal toxicity, likely due to the absence of a methylthio group at the 2-position .

- Receptor Binding : The 4-methylpiperazinyl group confers higher affinity for 5-HT2A receptors than D2 receptors, reducing extrapyramidal symptoms relative to Haloperidol .

Biological Activity

Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- is a synthetic compound derived from phenothiazine, a well-known class of antipsychotic medications. This compound exhibits a range of biological activities, particularly in the fields of psychiatry and oncology. The following sections delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Phenothiazine derivatives are characterized by a three-ring structure containing sulfur and nitrogen atoms. The specific substitution with a piperazine moiety in Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- enhances its pharmacological profile by improving receptor affinity and selectivity.

- Dopamine Receptor Antagonism : Like other phenothiazines, this compound primarily acts as an antagonist at dopamine D2 receptors. This mechanism is crucial for its antipsychotic effects, particularly in the treatment of schizophrenia and other psychotic disorders.

- Cholinesterase Inhibition : Recent studies indicate that phenothiazine derivatives may inhibit cholinesterases (both AChE and BChE), which are enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling and has implications for neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Research has demonstrated that phenothiazine derivatives possess significant antitumor properties. They can induce apoptosis in cancer cells through various pathways, including the modulation of signaling kinases such as Akt and mTOR .

Biological Activities

The biological activities of Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- include:

- Antipsychotic Effects : Effective in treating schizophrenia due to its dopamine receptor antagonism.

- Antitumor Effects : Exhibits cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

- Antioxidant Properties : Some derivatives have shown the ability to reduce oxidative stress within cancer cells, enhancing their therapeutic potential .

Antitumor Activity

A study investigating the antitumor efficacy of various phenothiazine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against liver cancer cells. For instance, certain derivatives showed IC50 values as low as 0.04 mM, indicating potent activity against tumor cells while maintaining lower toxicity profiles in non-cancerous cells .

Sensitivity in Melanoma

Research has identified a predictive relationship between BRAF mutations in melanoma cells and their sensitivity to phenothiazines. Cells with BRAF mutations demonstrated a significantly higher antiproliferative response to these compounds compared to those with RAS mutations . This finding suggests that genetic profiling could guide the use of phenothiazines in personalized cancer therapy.

Data Summary Table

| Compound Name | Structure Type | Primary Use | Key Features |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | First-generation antipsychotic; strong sedative |

| Promethazine | Phenothiazine | Antihistamine | Sedative; used for allergies |

| Thioridazine | Phenothiazine | Antipsychotic | Longer half-life; more sedative effects |

| Methylene Blue | Phenothiazine | Antimicrobial | Used in staining; potential anti-neoplastic effects |

| Fluphenazine | Phenothiazine | Antipsychotic | Long-lasting effects; less sedation |

Q & A

Q. What synthetic strategies are employed to introduce the 4-methylpiperazinyl group into phenothiazine derivatives?

The 4-methylpiperazinyl group is typically introduced via alkylation or nucleophilic substitution reactions. For example, alkylation of phenothiazine with 2-chloroethyl-4-methylpiperazine under basic conditions (e.g., NaOH) in a solvent like dichloromethane (CH₂Cl₂) facilitates substitution at the N-10 position. Reaction optimization often involves temperature control (e.g., 0°C to room temperature) and acid catalysts like trifluoroacetic acid (TFA) to enhance reactivity . Purification via column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures is standard.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperazinyl integration. For example, methyl protons on the piperazine ring resonate at δ ~2.3–2.5 ppm, while aromatic protons on the phenothiazine core appear between δ 6.8–7.5 ppm .

- Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) verifies molecular weight. For instance, a calculated m/z of 384.0568 for a related phenothiazine derivative matches experimental data .

- X-ray Crystallography: Resolves conformational details, such as bond angles and dihedral deviations in the phenothiazine ring system .

Q. What are the primary biological targets of phenothiazine derivatives with piperazinyl substituents?

These compounds predominantly target dopamine receptors (D₂) and histone deacetylases (HDACs) . The 4-methylpiperazinyl group enhances solubility and receptor affinity, while the phenothiazine core interacts with hydrophobic binding pockets. For HDAC inhibition, the ethyl-piperazine linker positions the molecule for zinc ion chelation in the enzyme’s active site .

Advanced Research Questions

Q. How does phenothiazine ring puckering influence pharmacological activity?

The non-planar conformation of the phenothiazine ring, quantified using Cremer-Pople puckering parameters (Q, θ, φ), impacts receptor binding. For example, a boat conformation (e.g., Q = 0.371 Å, θ = 100.1°) increases steric complementarity with dopamine receptors. Distortions in the thiazine ring (dihedral angles ~10.5°) may alter π-π stacking with aromatic residues in target proteins .

Q. How can contradictions in HDAC inhibitory data be resolved for structurally similar derivatives?

- Comparative Molecular Docking: Use tools like AutoDock Vina to assess binding poses. Derivatives with nitro or dinitrophenyl groups (e.g., compound 4g in ) show higher docking scores (-8.7 to -10.2 kcal/mol) due to enhanced hydrogen bonding with HDAC catalytic sites.

- In Vitro Assays: Validate using HDAC isoform-specific fluorometric assays. For example, trifluoromethyl substitutions improve IC₅₀ values by 10-fold compared to unsubstituted analogs .

- Structural-Activity Relationship (SAR) Analysis: Correlate substituent electronegativity and steric bulk with activity trends .

Q. What methodologies optimize the design of selective HDAC inhibitors using phenothiazine scaffolds?

- Linker Modification: Replace the ethyl group with a hydroxamic acid moiety (e.g., compound 22 in ) to enhance zinc chelation.

- Substituent Screening: Test electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenothiazine 2-position to improve isoform selectivity (HDAC1 vs. HDAC6) .

- Pharmacokinetic Profiling: Assess metabolic stability via liver microsome assays. Piperazinyl derivatives often show prolonged half-lives due to reduced N-demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.